molecular formula C13H11BrO B8649564 2-Bromo-1'-propionaphthone CAS No. 89845-24-9

2-Bromo-1'-propionaphthone

Cat. No.: B8649564
CAS No.: 89845-24-9
M. Wt: 263.13 g/mol
InChI Key: FGZJTYQVOKKPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1'-propionaphthone is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

89845-24-9

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

2-bromo-1-naphthalen-1-ylpropan-1-one

InChI

InChI=1S/C13H11BrO/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3

InChI Key

FGZJTYQVOKKPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC2=CC=CC=C21)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-naphthalen-1-yl-propan-l-one (37.8 g) in 1,2-dimethoxyethane (350 mL) at 0° C. was added phenyl trimethylammonium tribromide (83 g). The mixture was stirred at 0° C. for 10 minutes and then at room temperature for 24 hours. The mixture was washed with water (500 mL) and the aqueous phase was extracted with ethyl acetate (2×500 mL). The combined organics were washed with water (2×200 mL), brine (500 mL), dried over magnesium sulfate, filtered and the solvent removed under reduced pressure to afford an orange gum. The gum was triturated with diethyl ether and filtered to afford 2-bromo-1-naphthalen-1-yl-propan-1-one (39.8 g, 74%) as an orange solid, 1H NMR (CDCl3): 1.95 (3H, d, J=6.6 Hz), 5.35 (1H, q, J=6.6 Hz), 7.45-7.60 (3H, m), 7.85-7.90 (2H, m), 8.0 (1H, d, J=8.1 Hz), 8.4 (1H, d, J=7.9 Hz).
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

53.3 g (0.334 mol) of bromine was added dropwise to a solution consisting of 61.1 g (0.332 mol) of 1-propionaphthone and 180 mL of ethanol at 50 to 55° C. After completion of addition, the ethanol was distilled off in vacuo, and the resulting concentrate was dissolved in 130 mL of toluene, washed with a mixed aqueous solution of sodium bicarbonate and sodium chloride (150 mL×two times), and then dried over sodium sulfate to obtain a toluene solution of 2-bromo-1′-propionaphthone.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
61.1 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two

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